(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid
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Overview
Description
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative characterized by the presence of a benzyloxy group attached to a prop-1-en-1-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxy-substituted alkene. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with a halide or triflate in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions: (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in various signaling pathways, depending on its specific application .
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzyloxy group.
Vinylboronic acid: Contains a vinyl group instead of the benzyloxy-substituted prop-1-en-1-yl chain.
Benzyloxyboronic acid: Similar but with different substitution patterns on the boronic acid group.
Uniqueness: (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specialized applications where other boronic acids may not be suitable .
Biological Activity
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid, with the CAS number 220194-16-1, is a boronic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a prop-1-en-1-yl moiety, contributing to its reactivity and interaction with biological targets.
- Molecular Formula : C10H13BO3
- Molecular Weight : 192.02 g/mol
- Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.
Anticancer Activity
Recent studies have indicated that boronic acids can exhibit significant anticancer properties. For instance, research has shown that certain boronic acid derivatives can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.
Inhibition of Enzymatic Activity
Boronic acids are known to interact with various enzymes, including proteases and kinases. The inhibition of these enzymes can disrupt critical cellular processes. For example, this compound may inhibit proteasome activity, which is crucial for protein degradation and regulation within cells.
Case Studies
- Proteasome Inhibition : A study demonstrated that boronic acids could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. While specific data on this compound is limited, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
- Enzyme Interaction : Another research highlighted the interaction of boronic acids with serine proteases, where modifications in the boron structure significantly influenced binding affinity and inhibition kinetics. This suggests that this compound could similarly modulate enzyme activities based on its structural features .
Data Tables
Properties
IUPAC Name |
[(E)-3-phenylmethoxyprop-1-enyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7,12-13H,8-9H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNXBJMZCDPTE-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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